(4-Methylcyclohexyl)methanamine hydrochloride
Description
(4-Methylcyclohexyl)methanamine hydrochloride (CAS RN: 100959-19-1) is a cyclohexane-derived primary amine hydrochloride. Its structure features a methyl group at the 4-position of the cyclohexyl ring, with the amine group attached to the methanamine backbone. This compound is commonly supplied as a trans-isomer (trans-4-Methylcyclohexylamine hydrochloride) with 97% purity . It is utilized in pharmaceutical intermediates and organic synthesis due to its stereochemical properties and solubility in polar solvents like methanol and DMSO .
Properties
IUPAC Name |
(4-methylcyclohexyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7-2-4-8(6-9)5-3-7;/h7-8H,2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUSUNKZRGIVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexyl)methanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexanone with methylamine, followed by reduction and subsequent conversion to the hydrochloride salt. The steps are as follows:
Formation of Schiff Base: 4-Methylcyclohexanone reacts with methylamine to form a Schiff base.
Reduction: The Schiff base is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield (4-Methylcyclohexyl)methanamine.
Hydrochloride Formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Isomerization: Using strong bases in solvents like aliphatic ethers or dialkyl sulfones.
Acid Hydrolysis: Treating the isomeric compound with a mineral acid to obtain the corresponding salt.
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form more saturated amines.
Substitution: Can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: 4-Methylcyclohexanone, 4-Methylcyclohexanol.
Reduction Products: More saturated amines.
Substitution Products: Various substituted cyclohexyl derivatives.
Scientific Research Applications
(4-Methylcyclohexyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Methylcyclohexyl)methanamine hydrochloride involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in various biochemical pathways. It may also interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substitution Patterns
1-[(1r,4r)-4-Methylcyclohexyl]methanamine Hydrochloride
- Structure : The cis-isomer of the target compound, differing in the spatial arrangement of the methyl and amine groups on the cyclohexane ring.
- Key Difference : Stereochemistry impacts physical properties (e.g., melting point, solubility) and biological activity. Cis-isomers often exhibit lower melting points due to reduced symmetry .
(2-Cyclopropylcyclohexyl)methanamine Hydrochloride
- Structure : Cyclopropyl substituent replaces the methyl group at the 2-position of the cyclohexane ring.
N-Benzylcyclohexylamine Hydrochloride
Physical and Chemical Properties
Melting Points and Solubility
Insights :
- The target compound’s lack of aromaticity results in lower melting points compared to thiazolyl or phenyl-substituted analogs (e.g., 268°C for thiazolyl derivative ).
- Solubility in methanol is common, but chloroform compatibility is rare, observed only in benzyl- or aryl-substituted analogs .
NMR Data Comparison
Insights :
- Thieno-pyranyl and furanyl derivatives show distinct aromatic proton signals absent in the cyclohexyl-based target compound .
- Cyclohexyl protons in the target compound would exhibit complex splitting patterns due to chair conformations.
Pharmaceutical Intermediates
- (4-Methylcyclohexyl)methanamine HCl : Used in synthesizing TAAR1 agonists (e.g., Ulotaront analogs) for schizophrenia treatment .
- (3-Chloropyrazin-2-yl)methanamine HCl : High-purity (≥98%) grades dominate the market for anticancer drug intermediates .
Purity and Pricing
| Compound | Purity | Price (250 mg) |
|---|---|---|
| (4-Methylcyclohexyl)methanamine HCl | 97% | ¥12,300 |
| [2-(4-Chlorophenyl)thiazol-4-yl]methanamine HCl | ≥98% | ¥12,100 |
Insights :
- The target compound’s lower purity (97%) positions it as a cost-effective option for non-critical applications, while ≥98% purity analogs command premium pricing .
Biological Activity
(4-Methylcyclohexyl)methanamine hydrochloride is an organic compound with the molecular formula C8H17N·HCl, primarily recognized for its role as an intermediate in organic synthesis. This compound, a derivative of cyclohexylamine, features a methyl group at the 4-position of the cyclohexane ring, enhancing its chemical properties and potential biological activities. Its applications span various fields, including chemistry, biology, and medicine.
The synthesis of this compound can be achieved through several methods. A common approach involves the following steps:
- Formation of Schiff Base : 4-Methylcyclohexanone reacts with methylamine to form a Schiff base.
- Reduction : The Schiff base is reduced using sodium borohydride or lithium aluminum hydride to yield (4-Methylcyclohexyl)methanamine.
- Hydrochloride Formation : The free amine is treated with hydrochloric acid to form the hydrochloride salt.
This compound is typically found as a hydrochloride salt, which enhances its stability and solubility in water.
The biological activity of this compound is attributed to its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in biochemical pathways that may influence enzyme activity and receptor interactions. These interactions can lead to diverse biological effects, including potential therapeutic applications.
Biological Activities
Research into the biological activities of this compound has revealed several potential applications:
Case Studies
- Antimicrobial Studies : Research has demonstrated that various amines can exhibit antimicrobial properties influenced by their structural characteristics. A study highlighted that increasing hydrophobicity correlates with enhanced antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Toxicity Analysis : A study assessing the toxicity of 4-Methyl-1-cyclohexanemethanol found that its metabolites exhibited varying degrees of toxicity depending on exposure levels and metabolic pathways involved .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Cyclohexylamine | Lacks methyl groups on the cyclohexane ring | Simpler structure; less steric hindrance |
| 4-Methylcyclohexanone | Contains a ketone group | Alters reactivity; affects biological interactions |
| N-Methylcyclohexylamine | Amine group directly attached to cyclohexane ring | Different steric properties due to methylene bridge |
The presence of the methyl group at the 4-position in this compound imparts distinct chemical and physical properties compared to its analogs, enhancing its utility in synthetic applications and possibly influencing its biological activity differently from its counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
